molecular formula C22H26ClN3O2S B2701487 4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1219197-25-7

4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2701487
CAS No.: 1219197-25-7
M. Wt: 431.98
InChI Key: PTLRWPYVKIOEKX-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a 6-methylbenzo[d]thiazol-2-yl group and a 3-(dimethylamino)propyl substituent on the amide nitrogen. The 4-acetylbenzoyl moiety contributes to its structural complexity, while the hydrochloride salt enhances solubility.

Properties

IUPAC Name

4-acetyl-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S.ClH/c1-15-6-11-19-20(14-15)28-22(23-19)25(13-5-12-24(3)4)21(27)18-9-7-17(8-10-18)16(2)26;/h6-11,14H,5,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLRWPYVKIOEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, structural features, and biological activities, focusing on anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H26ClN3O2S, with a molecular weight of approximately 431.98 g/mol. The compound features a benzamide structure with a thiazole moiety and a dimethylaminopropyl side chain, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H26ClN3O2S
Molecular Weight431.98 g/mol
CAS Number1219197-25-7
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include acylation and coupling reactions to introduce the thiazole and dimethylaminopropyl groups.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Its structural components suggest interactions with biological targets that lead to cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is often associated with enhanced biological properties, including:

  • Antitumor activity : Preliminary studies show cytotoxic effects against cancer cell lines such as U937 (human lymphoma) and MCF-7 (breast cancer), indicating its potential as an anticancer agent .
  • Mechanism of Action : The compound may influence pathways involved in cell proliferation and apoptosis. It has been observed to activate procaspase-3, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of certain functional groups significantly affects the biological activity of this compound:

  • Thiazole moiety : Essential for anticancer activity due to its role in binding interactions with cellular targets.
  • Dimethylaminopropyl side chain : Contributes to lipophilicity and potentially enhances cellular uptake .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were evaluated for their anticancer activities. Compounds similar in structure to our target showed promising results, particularly in inducing apoptosis through procaspase activation .
  • Antitumor Mechanisms : Investigations into thiazole-integrated compounds revealed that modifications in substituents could significantly alter their cytotoxicity and selectivity against cancer cell lines .

Scientific Research Applications

Research indicates that this compound exhibits notable biological activity, particularly in anticancer studies. Its structural components suggest potential interactions with various biological targets, leading to cytotoxic effects against different cancer cell lines. The thiazole ring's presence enhances its biological properties, making it a subject of interest for drug development aimed at treating cancers .

Case Studies

  • Anticancer Research : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in several cancer types, including breast and prostate cancer. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression, such as acetylcholinesterase. Its inhibition profile suggests that it may serve as a lead compound for developing new therapeutic agents targeting enzyme pathways associated with tumor growth .

Potential Therapeutic Uses

Given its promising biological activity, 4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has several potential applications in medicinal chemistry:

  • Drug Development : As a precursor for synthesizing various biologically active compounds, it can be used to develop new drugs targeting specific diseases, particularly cancers due to its cytotoxic properties.
  • Research Tool : Its unique structure allows it to be utilized in studies aimed at understanding cell signaling pathways and enzyme interactions within biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares core structural motifs with other benzothiazole-based derivatives. Key comparisons are outlined below:

Structural Features and Molecular Properties

Compound Name Substituents on Benzothiazole Additional Functional Groups Molecular Formula Molecular Weight (g/mol)
4-Acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride (Target) 6-methyl 4-acetylbenzoyl, dimethylaminopropyl C22H25ClN4O2S* ~465.0†
2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride 6-nitro 4-chlorophenylthio, acetamide C20H22Cl2N4O3S2 501.5
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride 4-methoxy Second benzothiazole, carboxamide C21H23ClN4O2S2 463.0

*Estimated based on structural analysis; †Calculated using atomic masses.

Key Observations:

Substituent Effects: The 6-methyl group in the target compound may enhance lipophilicity compared to the 6-nitro (electron-withdrawing) and 4-methoxy (electron-donating) groups in analogs. Nitro groups often increase reactivity but reduce bioavailability due to polarity .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~465 g/mol) is intermediate between its analogs. Higher molecular weights (e.g., 501.5 g/mol in ) may reduce membrane permeability.
  • The hydrochloride salt in all compounds improves aqueous solubility, critical for in vivo applications.

Potential Pharmacological Implications

  • Nitro-substituted analogs (e.g., ) may exhibit enhanced electrophilic reactivity, useful in targeting cysteine residues in enzymes.
  • Methoxy groups (e.g., ) could improve metabolic stability compared to methyl or nitro substituents.

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide coupling4-Acetylbenzoyl chloride, DCM, Et₃N, 0°C → RT, 12 h7892%
Alkylation3-(Dimethylamino)propyl chloride, K₂CO₃, DMF, 80°C, 6 h6589%
Salt formationHCl (gas), diethyl ether, 0°C, 2 h9098%
Data compiled from

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentTarget (IC₅₀, nM)logPMicrosomal t½ (min)
AcetylEGFR (12)1.945
TrifluoromethylEGFR (8)2.828
MethoxyEGFR (25)1.560
Data from

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